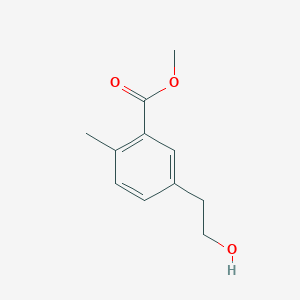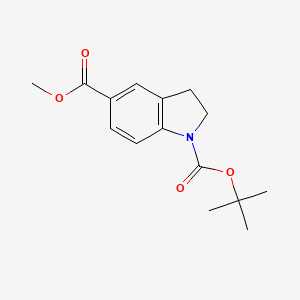
5-(Trifluoromethoxy)-1H-indole-3-acetic acid
Descripción general
Descripción
Trifluoromethoxy groups are finding increased utility as substituents in bioactives . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
Synthesis Analysis
The synthesis of compounds with trifluoromethoxy groups often involves processes such as Suzuki–Miyaura coupling . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of compounds with trifluoromethoxy groups can be complex and varies depending on the specific compound .Chemical Reactions Analysis
Compounds with trifluoromethoxy groups can undergo various chemical reactions. For example, in some solutions, certain compounds can isomerize with the formation of the corresponding 3-hydroxybenzoxaborole .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with trifluoromethoxy groups can vary greatly depending on the specific compound. For example, the presence of an electron-withdrawing substituent can result in a considerable rise in the acidity in comparison with its analogues .Aplicaciones Científicas De Investigación
1. Novel Research Tools Design
5-(Trifluoromethoxy)-1H-indole-3-acetic acid derivatives, particularly its 5- and 6-(2-aminoethyl)-derivatives, are utilized in designing novel research tools. These derivatives serve as immobilized and carrier-linked forms for biochemical tags or molecular probes, aiding in various biochemical and pharmacological studies (Ilić et al., 2005).
2. Building Blocks for Biologically Active Molecules
Regioisomerically pure trifluoromethoxy-substituted aromatic compounds, including 5-(Trifluoromethoxy)-1H-indole-3-acetic acid derivatives, are valuable in synthesizing biologically active molecules. Their preparation employs modern organometallic methods, contributing to pharmaceutical and medicinal chemistry research (Leconte & Ruzziconi, 2002).
3. Structural Studies in Crystallography
The crystal and molecular structures of compounds related to 5-(Trifluoromethoxy)-1H-indole-3-acetic acid, such as 5-methoxyindole-3-acetic acid, have been studied using X-ray diffraction methods. These studies provide insights into molecular conformations and interactions, crucial for understanding the chemical and physical properties of these compounds (Sakaki et al., 1975).
4. Synthesis of Novel Compounds
5-(Trifluoromethoxy)-1H-indole-3-acetic acid and its derivatives are used in synthesizing novel compounds with potential biological activities. Such synthetic approaches contribute to the discovery of new therapeutic agents and deepen the understanding of chemical interactions and properties (Nagarapu & Pingili, 2014).
5. Synthesis of Indole-Benzimidazole Derivatives
The compound is used in the synthesis of indole-benzimidazole derivatives, a process that is significant in the development of new chemical entities with possible pharmacological applications (Wang et al., 2016).
6. Crystal Structures and Molecular Interactions
Studies on 5-trifluoromethoxy-1H-indole-2,3-dione derivatives provide insights into their crystal structures and molecular interactions. These findings are crucial in the field of crystallography and material sciences, impacting the development of new materials and understanding of molecular behaviors (Kaynak et al., 2013).
7. QSAR Studies for Anti-tubercular Agents
Quantitative Structure-Activity Relationship (QSAR) studies involving 5-methyl/trifluoromethoxy-1H-indole derivatives, including those related to 5-(Trifluoromethoxy)-1H-indole-3-acetic acid, help in understanding the molecular basis of anti-tubercular activity. This research is vital in drug discovery and development, particularly in the field of anti-tubercular drugs (Shahlaei et al., 2009).
8. Electropolymerization Studies
Electropolymerization studies of indole and its derivatives, including 5-position-substituted derivatives like 5-(Trifluoromethoxy)-1H-indole-3-acetic acid, have been conducted. These studies are significant in the field of polymer chemistry and materials science (Liu, 2019).
9. Combined Capillary Gas Chromatography-Mass Spectrometry
Sensitive determination of 5-hydroxyindole-3-acetic acid, a derivative of 5-(Trifluoromethoxy)-1H-indole-3-acetic acid, has been achieved using capillary gas chromatography-negative-ion chemical ionization mass spectrometry. This technique is crucial in analytical chemistry, particularly in the analysis of complex biological samples (Hayashi et al., 1988).
10. Horseradish Peroxidase/Indole-3-acetic Acid Combination Studies
Studies on the combination of horseradish peroxidase and indole-3-acetic acid, closely related to 5-(Trifluoromethoxy)-1H-indole-3-acetic acid, have been conducted in a tumor model, providing insights into potential therapeutic applications in oncology (Tupper et al., 2004).
Mecanismo De Acción
The mechanism of action of compounds with trifluoromethoxy groups can vary greatly depending on the specific compound and its application. For example, certain benzoxaboroles, which block the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism, have been shown to have antifungal action .
Safety and Hazards
Direcciones Futuras
The future directions of research into compounds with trifluoromethoxy groups are likely to involve further exploration of their synthesis, properties, and potential applications. For example, there has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .
Propiedades
IUPAC Name |
2-[5-(trifluoromethoxy)-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)18-7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAJXUWSQJHLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)-1H-indole-3-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



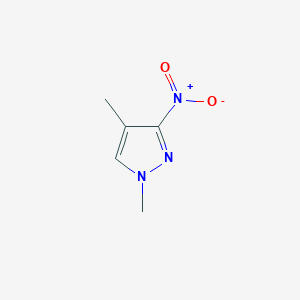
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
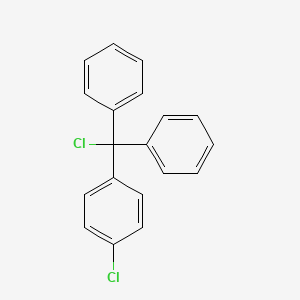
![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
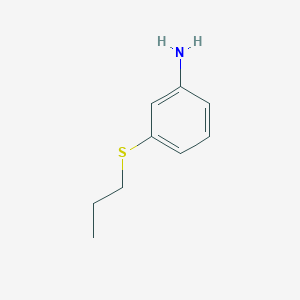

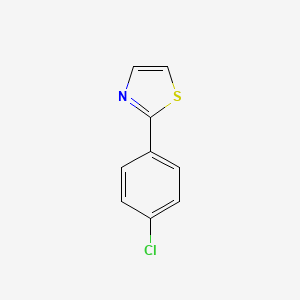
![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)
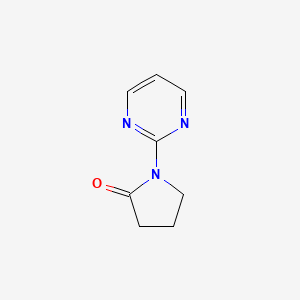
![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)
